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Compound of Interest

Compound Name: AS1975063
CAS No.: 955925-61-8
Cat. No.: B605609
Get Quote
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Introduction & Compound Overview

AS1975063 is a potent, synthetic small-molecule agonist of GPR40 (also known as Free Fatty
Acid Receptor 1, FFAR1). Chemically, it belongs to the oxadiazolidinedione class, designed to
overcome the metabolic instability and potential toxicity associated with earlier carboxylic acid-
based GPR40 agonists.[1]

The primary therapeutic interest in AS1975063 lies in its ability to enhance Glucose-Dependent
Insulin Secretion (GSIS). Unlike sulfonylureas, which can induce hypoglycemia by stimulating
insulin release regardless of glucose levels, AS1975063 activates the GPR40 signaling
cascade only in the presence of elevated glucose, offering a safer profile for Type 2 Diabetes
Mellitus (T2DM) intervention.

Chemical Identity[2]

o Code Name: AS1975063[1][2][3][4][5][6][7]

e Chemical Name: Sodium 2-({4-[(2',6'-dimethylI[1,1"-biphenyl]-3-
yl)methoxy]phenyl}methyl)-3,5-dioxo-1,2,4-oxadiazolidin-4-ide
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« CAS Number: 955925-61-8[5][6]
e Molecular Target: GPR40 (FFAR1)
e Mechanism: G

g-coupled GPCR activation

IP

/Ca

mobilization

Insulin exocytosis.

Mechanism of Action (MoA)

AS1975063 functions as an allosteric agonist of the GPR40 receptor, which is predominantly
expressed in pancreatic

-cells. Upon binding, it stabilizes the active conformation of the receptor, facilitating the
exchange of GDP for GTP on the G

g subunit.

Signaling Cascade

e Receptor Activation: AS1975063 binds to GPR40.[4][7]
o G-Protein Coupling: Activation of G

g/11 proteins.

o Effector Activation: Phospholipase C (PLC) hydrolyzes PIP
into IP
and Diacylglycerol (DAG).

e Calcium Mobilization: IP
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binds to IP
receptors on the Endoplasmic Reticulum (ER), triggering Ca
release.

Functional Output: Elevated cytosolic Ca

acts synergistically with glucose-derived signals to promote the fusion of insulin granules
with the plasma membrane.
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Figure 1:Signal transduction pathway of AS1975063-mediated GPR40 activation leading to

insulin secretion.[2][7][8]

In Vitro Profiling & Data Summary|[2]

The in vitro activity of AS1975063 is characterized by high potency calcium mobilization and

glucose-dependent insulin secretion. It demonstrates significant selectivity against related free

fatty acid receptors.

Quantitative Activity Profile

Assay Type Cell System Readout Activity Profile  Reference
) Ca High Potency (>>
Agonist Potency CHO-hGPR40 ] ) ) [1]

Flux (FLIPR) Linolenic Acid)
Glucose-
Dependent
Functional , _ (Active at 22.4
] MING Cells Insulin Secretion [1]
Efficacy mM Glucose;
Inactive at 2.8
mM)
Ca No Activity
Selectivity CHO-hGPR120 (Selective vs [1]
Flux GPR120)
g CHO- ca g
Selectivity No Activity [1]
hGPR41/43 Flux

Key Findings

e Superior Potency: AS1975063 exhibits significantly higher potency in inducing Ca

flux compared to the endogenous ligand,

-linolenic acid.

e Glucose Dependence: In MIN6 pancreatic
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-cells, AS1975063 induces insulin secretion only under high glucose conditions (22.4 mM). It
shows no significant insulinotropic effect at low glucose (2.8 mM), confirming a low risk of
hypoglycemia.

o Selectivity: The compound is highly selective for GPR40, showing no cross-reactivity with
GPR120 (a related lipid receptor involved in GLP-1 secretion), GPR41, or GPR43.

Experimental Protocols

To replicate the in vitro profile of AS1975063, the following self-validating protocols are
recommended. These protocols ensure robust measurement of Gg-coupled activity and
functional insulin secretion.

Calcium Mobilization Assay (FLIPR)

Objective: Determine the agonist potency (EC

) of AS1975063 on human GPRA40.

Materials:

e Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).

o Reagents: Calcium-3 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).
e Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Workflow:

e Seeding: Plate CHO-hGPRA40 cells in 96-well black-wall/clear-bottom plates at 20,000
cells/well. Incubate overnight at 37°C/5% CO

e Dye Loading: Remove culture medium. Add 100 pL of Calcium-3 dye loading buffer
(containing 2.5 mM Probenecid) to each well.

e Incubation: Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature to
equilibrate.
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e Compound Preparation: Prepare serial dilutions of AS1975063 in HBSS (Hank's Balanced
Salt Solution) + 20 mM HEPES.

o Control: Use

-linolenic acid as a positive control.

o Vehicle: 0.1% DMSO (final concentration).
» Measurement: Place plate in FLIPR. Add compound (50 uL) automatically.
o Readout: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.
e Analysis: Calculate

. Plot dose-response curve to determine EC

[91[10]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: Assess the functional efficacy and glucose-dependence of AS1975063.
Materials:

e Cell Line: MING (Mouse Insulinoma) cells.[11]

o Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA.

e Detection: Mouse Insulin ELISA Kit.

Workflow:

e Preparation: Seed MING cells in 24-well plates and culture until 80-90% confluence.

o Starvation: Wash cells 2x with KRBH buffer. Pre-incubate in KRBH (containing 2.8 mM
glucose) for 30 minutes at 37°C to normalize basal insulin secretion.

e Induction (Dual Arm):
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o Low Glucose Arm: Treat cells with AS1975063 (e.g., 10 uM) in KRBH + 2.8 mM Glucose.

o High Glucose Arm: Treat cells with AS1975063 (e.g., 10 uM) in KRBH + 22.4 mM
Glucose.

 Incubation: Incubate for 60 minutes at 37°C.

e Collection: Collect supernatant and centrifuge (300 x g, 5 min) to remove debris.
e Quantification: Measure insulin concentration using ELISA.

 Validation:

o Pass Criteria: The High Glucose + Vehicle arm must show significantly higher insulin than

Low Glucose + Vehicle.

o Success Criteria: AS1975063 must significantly augment insulin secretion in the High
Glucose arm without significantly increasing it in the Low Glucose arm.

2.8 mM) + AS1975063
MING Cells (nger:'r\]ﬂcgiﬁggge) Split Conditions : . T Incubate Insulin ELISA
(Confluent) - P ___p\ 60min@37°C Quantification

High Glucose

(22.4 mM) + AS1975063

Click to download full resolution via product page

Figure 2:Experimental workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay
validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b605609?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605609?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

